molecular formula C11H14N2O3S B14909590 n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine

n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine

Cat. No.: B14909590
M. Wt: 254.31 g/mol
InChI Key: RSJDHZCQBMSSIC-UHFFFAOYSA-N
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Description

n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine: is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a benzo[d]oxazole ring system substituted with a 3-(methylsulfonyl)propyl group at the nitrogen atom. The molecular formula of this compound is C11H14N2O3S, and it has a molecular weight of 254.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine can be achieved through various synthetic routes. One common method involves the rhodium-catalyzed coupling-cyclization reaction of isocyanides with 2-azidophenyloxyacrylates . This reaction allows for the formation of the benzo[d]oxazole ring system in a single step, providing a straightforward and efficient synthetic route.

Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis, where the compound is manufactured in large quantities to meet the demands of various applications . The process involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzo[d]oxazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzo[d]oxazole derivatives.

Comparison with Similar Compounds

  • n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine
  • n-(3-(Methylsulfonyl)propyl)benzo[d]thiazol-2-amine
  • n-(3-(Methylsulfonyl)propyl)benzo[d]imidazol-2-amine

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the benzo[d]oxazole ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

N-(3-methylsulfonylpropyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C11H14N2O3S/c1-17(14,15)8-4-7-12-11-13-9-5-2-3-6-10(9)16-11/h2-3,5-6H,4,7-8H2,1H3,(H,12,13)

InChI Key

RSJDHZCQBMSSIC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCNC1=NC2=CC=CC=C2O1

Origin of Product

United States

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